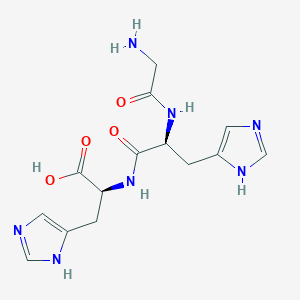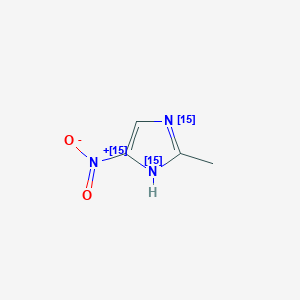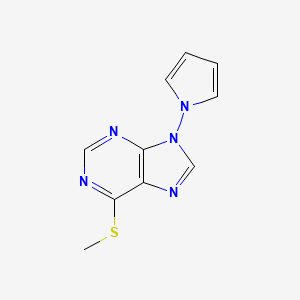
6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is a heterocyclic compound that features a purine core substituted with a methylthio group at the 6-position and a pyrrol-1-yl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A methylthio group is introduced at the 6-position of the purine ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Cyclization: The pyrrol-1-yl group is introduced at the 9-position through a cyclization reaction involving a suitable pyrrole derivative.
The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Functionalized purine derivatives
Scientific Research Applications
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active purines.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylthio-9H-purine: Lacks the pyrrol-1-yl group, making it less versatile in terms of functionalization.
9-(1H-Pyrrol-1-yl)-9H-purine: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
6-(Methylthio)-9H-purine:
Uniqueness
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is unique due to the presence of both the methylthio and pyrrol-1-yl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
37154-80-6 |
|---|---|
Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
6-methylsulfanyl-9-pyrrol-1-ylpurine |
InChI |
InChI=1S/C10H9N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h2-7H,1H3 |
InChI Key |
KCVIGMAQMPQZCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


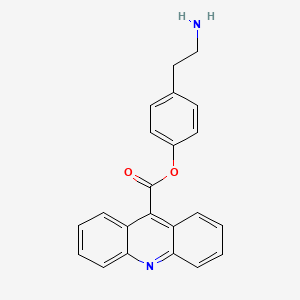

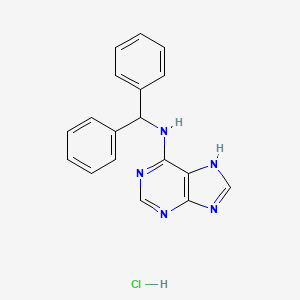
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)

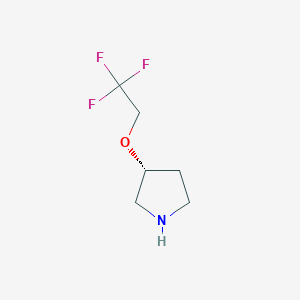
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)

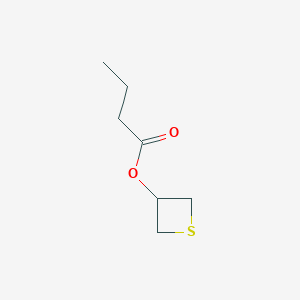
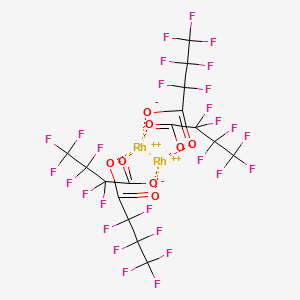
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
